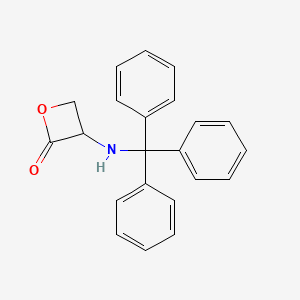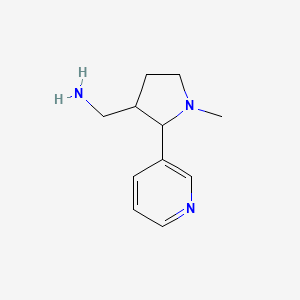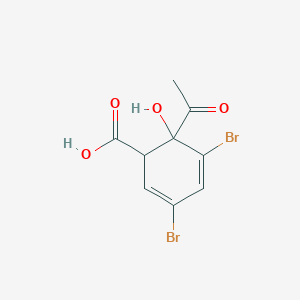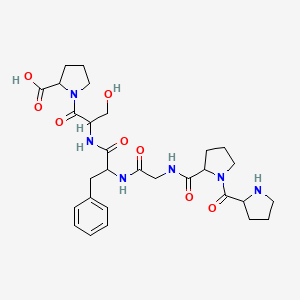![molecular formula C18H28O B12323242 3-Buten-2-one, 4-[(1S,4aS,8aS)-decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]-, (3E)-](/img/structure/B12323242.png)
3-Buten-2-one, 4-[(1S,4aS,8aS)-decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]-, (3E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
15,16-Dir-8(17),11-labdadien-13-one is a labdane-type diterpenoid compound isolated from the aerial parts of the plant Hedychium coronarium . It has a molecular formula of C18H28O and a molecular weight of 260.41 g/mol . This compound is known for its biological activities and has been the subject of various scientific studies.
準備方法
15,16-Dir-8(17),11-labdadien-13-one can be isolated from natural sources such as Hedychium coronarium The extraction process typically involves solvent extraction followed by chromatographic purification
化学反応の分析
15,16-Dir-8(17),11-labdadien-13-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the double bonds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
15,16-Dir-8(17),11-labdadien-13-one has several scientific research applications:
Chemistry: It is used as a reference compound in the study of labdane-type diterpenoids.
Biology: The compound exhibits cytotoxic properties and is studied for its potential anti-cancer activities.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of natural product-based pharmaceuticals and other bioactive compounds.
作用機序
The mechanism of action of 15,16-Dir-8(17),11-labdadien-13-one involves its interaction with cellular targets, leading to cytotoxic effects. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with cell proliferation and induce apoptosis in cancer cells .
類似化合物との比較
15,16-Dir-8(17),11-labdadien-13-one is unique among labdane-type diterpenoids due to its specific structure and biological activities. Similar compounds include:
Labda-8(17),12-dien-15,16-dial: Another labdane-type diterpenoid with different functional groups.
Labda-8(17),11-dien-13-ol: A related compound with an alcohol group instead of a ketone.
These compounds share a similar core structure but differ in their functional groups and biological activities, highlighting the uniqueness of 15,16-Dir-8(17),11-labdadien-13-one.
特性
分子式 |
C18H28O |
|---|---|
分子量 |
260.4 g/mol |
IUPAC名 |
(E)-4-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)but-3-en-2-one |
InChI |
InChI=1S/C18H28O/c1-13-7-10-16-17(3,4)11-6-12-18(16,5)15(13)9-8-14(2)19/h8-9,15-16H,1,6-7,10-12H2,2-5H3/b9-8+ |
InChIキー |
GWLGWWOKIBLQJF-CMDGGOBGSA-N |
異性体SMILES |
CC(=O)/C=C/C1C(=C)CCC2C1(CCCC2(C)C)C |
正規SMILES |
CC(=O)C=CC1C(=C)CCC2C1(CCCC2(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4,4,10,13,14-Pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)pyrrole-2,5-dione](/img/structure/B12323161.png)

![4-amino-5-[[1-[[1-[[1-[[1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12323188.png)


![benzyl N-[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate;dihydrochloride](/img/structure/B12323200.png)


![Methyl 12-ethenyl-4-hydroxy-9-oxo-8,16-diazapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate](/img/structure/B12323219.png)
![4-[1,2-Diamino-2-(4-cyanophenyl)ethyl]benzonitrile dihydrochloride](/img/structure/B12323227.png)
![benzyl N-[4-chloro-1-(4-fluorophenyl)-3-oxobutan-2-yl]carbamate](/img/structure/B12323233.png)
![1-Methylpyrido[2,3-b]pyrazin-1-ium-2,3-dione](/img/structure/B12323234.png)
![4-Hydroxy-5-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B12323260.png)

